
2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including a thiadiazole ring, a tolyl group, and a trifluoromethyl group . The tolyl group is an aryl group related to toluene and is commonly found in the structure of diverse chemical compounds . The trifluoromethyl group is a powerful electron-withdrawing group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The tolyl and trifluoromethyl groups would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The tolyl and trifluoromethyl groups in this compound could potentially participate in various chemical reactions. For example, tolyl groups can be involved in nucleophilic substitutions , and trifluoromethyl groups can act as powerful electron-withdrawing groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .科学的研究の応用
Glutaminase Inhibitors for Cancer Therapy
The compound is structurally related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been investigated for their potential in cancer therapy, where some analogs showed similar potency to BPTES with improved solubility and significant anticancer activity in vitro and in vivo against lymphoma B cells. This suggests their role in exploring therapeutic strategies against cancer by targeting metabolic pathways (Shukla et al., 2012).
Antitumor and Antioxidant Properties
Further research into N-substituted-2-amino-1,3,4-thiadiazoles, a category to which the given compound is related, reveals their synthesis and evaluation for antitumor and antioxidant activities. Some compounds in this category have demonstrated promising activities, highlighting their potential as candidates for anticancer and antioxidant agents (Hamama et al., 2013).
Antimicrobial Activity
Studies on derivatives of 1,2,4-thiadiazoles, including compounds structurally related to the one , have shown significant antimicrobial activity. For instance, novel triazoles and thiadiazoles have been synthesized with considerable success in inhibiting bacterial and fungal growth, suggesting a potential application in developing new antimicrobial agents (Abbady, 2014).
Molecular Modeling and Anticancer Screening
Imidazothiadiazole analogs, structurally similar to the target compound, have been synthesized and evaluated for their anticancer properties. These compounds underwent detailed molecular modeling and demonstrated significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Abu-Melha, 2021).
Insecticidal Activity
Research into the insecticidal properties of heterocycles incorporating a thiadiazole moiety, related to the chemical structure of interest, has shown effectiveness against the cotton leafworm, Spodoptera littoralis. This opens avenues for the development of novel insecticides that can contribute to agricultural pest management strategies (Fadda et al., 2017).
特性
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-6-8-12(9-7-11)16-23-17(27-24-16)26-10-15(25)22-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHISQJIXOBUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
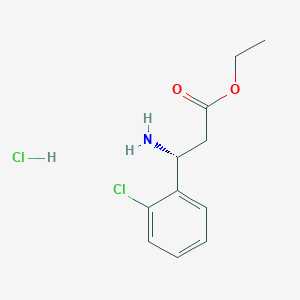
![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)
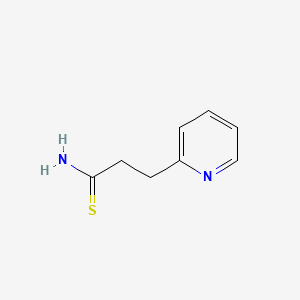
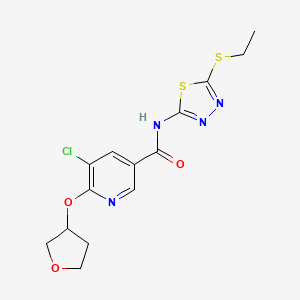
![ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2877086.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)

![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)
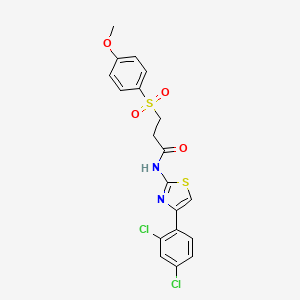
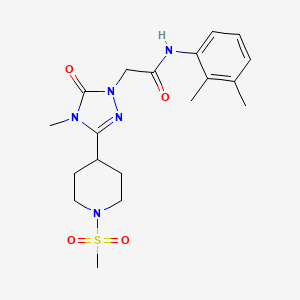
![(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2877100.png)
![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-fluoro-4-methylphenyl)thiourea](/img/structure/B2877101.png)
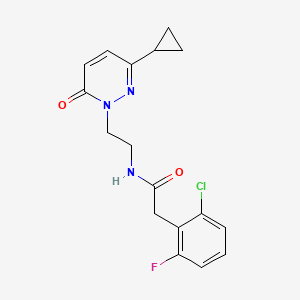
![N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2877103.png)
